molecular formula C12H14N2 B1284419 2,6,8-Trimethylquinolin-4-amine CAS No. 689277-05-2

2,6,8-Trimethylquinolin-4-amine

Cat. No.: B1284419
CAS No.: 689277-05-2
M. Wt: 186.25 g/mol
InChI Key: SLSWQXZTEPDTDH-UHFFFAOYSA-N
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Description

2,6,8-Trimethylquinolin-4-amine is an organic compound with the molecular formula C12H14N2 It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 2, 6, and 8, and an amine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethylquinolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6,8-trimethylquinoline and an amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include acids or bases, and solvents like ethanol or methanol.

    Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the amine group onto the quinoline ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

2,6,8-Trimethylquinolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6,8-Trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylquinolin-4-amine: Lacks one methyl group compared to 2,6,8-Trimethylquinolin-4-amine.

    2,8-Dimethylquinolin-4-amine: Lacks one methyl group compared to this compound.

    2,6,8-Trimethylquinoline: Lacks the amine group at position 4.

Uniqueness

This compound is unique due to the presence of three methyl groups and an amine group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,6,8-trimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWQXZTEPDTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586474
Record name 2,6,8-Trimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689277-05-2
Record name 2,6,8-Trimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 689277-05-2
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